3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

CAS No.: 2098133-29-8

Cat. No.: VC3150197

Molecular Formula: C9H15F3N2O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098133-29-8 |

|---|---|

| Molecular Formula | C9H15F3N2O2 |

| Molecular Weight | 240.22 g/mol |

| IUPAC Name | 3-amino-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)5-14(6-8)7(15)3-4-13/h2-6,13H2,1H3 |

| Standard InChI Key | KWJPZWPBFZEKRT-UHFFFAOYSA-N |

| SMILES | CCOC1(CN(C1)C(=O)CCN)C(F)(F)F |

| Canonical SMILES | CCOC1(CN(C1)C(=O)CCN)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Structure and Identification

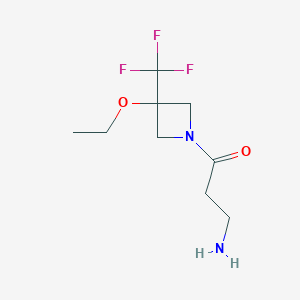

3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one features a four-membered azetidine ring with an ethoxy and trifluoromethyl group at the 3-position. The azetidine nitrogen connects to a propan-1-one chain substituted with an amino group at the 3-position. This structural arrangement places it in the category of functionalized azetidine derivatives, which have attracted considerable interest in medicinal chemistry research.

The molecular structure bears similarities to other trifluoromethyl-containing compounds that have been documented in patent literature and pharmaceutical research, particularly those featuring the azetidine ring system . The presence of the trifluoromethyl group likely enhances the compound's metabolic stability and membrane permeability, properties often advantageous in drug development.

Physicochemical Properties

Based on structural analysis and comparison with similar molecules, the following physicochemical properties can be inferred:

The trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, while the amino group contributes to its hydrogen bonding capabilities and potential for functionalization .

Chemical Reactivity

Functional Group Reactivity

The compound exhibits reactivity patterns governed by its three main functional groups:

| Functional Group | Characteristic Reactions | Potential Applications |

|---|---|---|

| Amino (-NH₂) | Nucleophilic substitution, amide formation, reductive amination | Conjugation point, derivatization |

| Ketone (C=O) | Nucleophilic addition, reduction, condensation reactions | Structural modification, cross-linking |

| Azetidine Ring | Ring-opening reactions, N-functionalization | Scaffold diversification |

The amino group can participate in various transformations including acylation, alkylation, and condensation reactions, making it a versatile point for further chemical modifications. The ketone functionality can undergo typical carbonyl reactions such as reduction to alcohol or nucleophilic additions .

Stability Considerations

Synthetic Approaches

| Synthetic Building Blocks | Connection Strategy | Key Considerations |

|---|---|---|

| 3-Ethoxy-3-(trifluoromethyl)azetidine | Amide coupling with protected β-alanine | Stereochemical control at azetidine C-3 |

| Protected 3-aminopropanoic acid | Activation (acid chloride or coupling reagent) | Protecting group compatibility |

| Trifluoromethylated precursors | Construction of azetidine ring | Regioselectivity in ring formation |

A convergent approach would likely involve the separate preparation of the azetidine component and subsequent amide coupling with an appropriately protected amino acid derivative .

Key Synthetic Steps

Based on synthetic methodologies employed for similar compounds in the patent literature, the synthesis might proceed through the following key steps:

-

Preparation of 3-ethoxy-3-(trifluoromethyl)azetidine from appropriate precursors

-

Protection of the amino group in 3-aminopropanoic acid

-

Activation of the protected amino acid and coupling with the azetidine component

-

Deprotection of the amino group under conditions compatible with other functional groups

Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy would be employed for monitoring reaction progress and confirming structural integrity at each stage .

Biological Activity and Applications

The patent literature indicates significant interest in azetidine-containing compounds for pharmaceutical applications, particularly in the context of enzyme inhibitors and receptor modulators .

Structure-Activity Relationships

The specific placement of functional groups in 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one likely influences its biological activity profile:

-

The azetidine ring introduces conformational constraints that may enhance binding specificity to biological targets

-

The trifluoromethyl group increases lipophilicity and potentially improves blood-brain barrier penetration

-

The amino group can serve as both hydrogen bond donor and acceptor in interactions with proteins

-

The ethoxy substituent provides additional opportunities for van der Waals interactions with hydrophobic binding pockets

These structural features parallel those found in other bioactive compounds containing similar functional arrangements .

Analytical Characterization

Spectroscopic Methods

Comprehensive characterization of 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one would employ multiple spectroscopic techniques:

| Analytical Method | Expected Key Features | Structural Information |

|---|---|---|

| ¹H NMR | Signals for azetidine ring protons (δ ~3.5-4.5 ppm), ethoxy group (δ ~1.2-4.0 ppm), and aminopropyl chain (δ ~1.8-3.5 ppm) | Connectivity and configuration |

| ¹³C NMR | Carbonyl carbon (δ ~170-175 ppm), CF₃ group (quartet, δ ~120-130 ppm), azetidine carbons (δ ~30-70 ppm) | Carbon framework confirmation |

| ¹⁹F NMR | Typical signal for CF₃ group (δ ~-60 to -80 ppm) | Trifluoromethyl environment |

| Mass Spectrometry | Molecular ion and fragmentation pattern (loss of ethoxy, cleavage at amide bond) | Molecular weight confirmation |

| Infrared Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1630-1680 cm⁻¹), C-F stretching (~1000-1350 cm⁻¹) | Functional group verification |

These techniques, particularly when used in combination, would provide comprehensive structural confirmation .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and quantitative analysis, with appropriate column selection based on the compound's polarity and functional groups. Gas chromatography might be applicable for volatile derivatives but would typically require derivatization of the amino group.

Research and Development Status

Patent Landscape

These patents suggest continued interest in developing compounds with similar structural features for pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators.

Current Research Directions

Based on patterns observed in related research, current investigations likely focus on:

-

Structure-activity relationship studies to optimize binding to specific biological targets

-

Development of efficient synthetic routes with stereochemical control

-

Exploration of the compound as a building block for more complex structures

-

Investigation of pharmacokinetic properties and metabolic pathways

The presence of both the azetidine ring and the trifluoromethyl group makes this compound potentially valuable in medicinal chemistry research, where these structural features have demonstrated utility in drug development .

Future Research Opportunities

Synthetic Methodology Development

Opportunities exist for developing improved synthetic approaches, particularly:

-

Stereoselective methods for controlling configuration at the azetidine ring

-

Green chemistry approaches reducing the environmental impact of synthesis

-

Flow chemistry adaptations for scalable production

-

Functionalization of the amino group for creating molecular diversity

These methodological advances would enhance the accessibility of the compound and facilitate its application in various research contexts.

Biological Exploration

Promising areas for biological investigation include:

-

Screening against enzyme panels to identify potential inhibitory activity

-

Evaluation as a scaffold for targeted drug delivery systems

-

Assessment of activity in neurological disorders, leveraging the potential blood-brain barrier permeability

-

Investigation as a building block for peptidomimetic structures

The unique combination of functional groups in 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one provides multiple opportunities for biological interaction and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume